molecular formula C12H10ClNO3S B5887032 Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate

Cat. No.: B5887032
M. Wt: 283.73 g/mol
InChI Key: LCNHTTSPODJGTO-UHFFFAOYSA-N
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Description

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at position 3 and a glycinate methyl ester group at position 2 (Fig. 1). This structure combines aromaticity from the benzo[b]thiophene ring with the reactivity of the glycinate ester, making it a candidate for diverse biological and chemical applications. Its synthesis typically involves coupling 3-chlorobenzo[b]thiophene-2-carbonyl chloride with methyl glycinate under reflux conditions, similar to methods used for analogous thiophene derivatives .

Properties

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-17-9(15)6-14-12(16)11-10(13)7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNHTTSPODJGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with glycine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate exhibits several biological properties that make it a candidate for further research:

  • Anticancer Activity : Compounds related to this structure have been studied for their ability to modulate immune responses in cancer treatment. They may enhance the efficacy of existing therapies by acting as dual antagonists of prostaglandin E2 receptors (EP2 and EP4), which are implicated in tumor growth and immune evasion. This modulation can lead to improved outcomes in various cancers, including melanoma and lung cancer .
  • Anti-inflammatory Properties : The compound's structural similarities to other benzothiophene derivatives suggest potential anti-inflammatory effects. These compounds may inhibit pathways associated with chronic inflammation, which is a precursor to many diseases, including cancer and neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with commercially available starting materials such as 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives.
  • Reactions : Common reactions include esterification, where the carboxylic acid is converted to an ester using reagents like methanol and acid catalysts. Subsequent reactions may involve the introduction of glycine or its derivatives through amide bond formation.
  • Purification : The final product is usually purified through recrystallization or chromatography to achieve the desired purity for biological testing .

Therapeutic Applications

The therapeutic potential of this compound is significant:

  • Cancer Treatment : As mentioned earlier, the compound's ability to act on EP2 and EP4 receptors positions it as a promising candidate for developing new anticancer therapies. The modulation of these receptors can enhance the immune response against tumors, potentially leading to better patient outcomes when combined with existing treatments like chemotherapy and immunotherapy .
  • Pain Management : Given its anti-inflammatory properties, this compound may also be explored for pain management applications, particularly in conditions characterized by chronic inflammation such as arthritis or neuropathic pain .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in preclinical models:

  • Study on Immune Modulation : A study highlighted the use of benzothiophene derivatives in modulating immune responses in melanoma models, demonstrating that these compounds could sensitize tumor cells to immune attack .
  • Antitumor Activity : Research has shown that certain derivatives exhibit potent antitumor activity against a range of cancer cell lines, supporting further investigation into their mechanisms of action and therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityModulates immune responses; potential as a dual antagonist for EP2/EP4 receptors
Anti-inflammatory EffectsMay inhibit chronic inflammation pathways; potential use in pain management
Synthetic MethodologyInvolves esterification and amide bond formation; purification through chromatography
Case StudiesDocumented efficacy in preclinical models; supports further investigation

Mechanism of Action

The mechanism of action of Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s structural uniqueness lies in its chlorinated benzo[b]thiophene scaffold. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Electronic Effects
Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate Benzo[b]thiophene Cl at C3; glycinate methyl ester at C2 Cl enhances electron-withdrawing effects, increasing aromatic stability and electrophilicity
Methyl (thiophene-2-carbonyl)glycinate Thiophene Glycinate methyl ester at C2 Simpler aromatic system with lower steric hindrance
Methyl N-(1H-indol-2-ylcarbonyl)glycinate Indole Glycinate methyl ester at C2 Nitrogen-containing indole core enables hydrogen bonding
Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate Pyridine + cyano group Glycinate ethyl ester Pyridine and cyano groups introduce strong π-π stacking potential

Key Observations :

  • The benzo[b]thiophene system provides greater aromatic stability than simple thiophene or indole cores, influencing solubility and metabolic stability .
Antimicrobial Activity
  • Target Compound: Derivatives of 3-chlorobenzo[b]thiophene-2-carbonyl glycinate exhibit notable antimicrobial activity against Bacillus cereus, Escherichia coli, Aspergillus niger, and Penicillium notatum. The chlorine atom and benzo[b]thiophene scaffold are critical for disrupting microbial cell membranes or enzyme function .
  • Analog : Methyl (thiophene-2-carbonyl)glycinate activates hypoxia-inducible factors but lacks reported antimicrobial efficacy, highlighting the importance of the benzo[b]thiophene-Cl moiety for antibacterial action .
DNA Interaction
  • Glycinate-containing compounds (e.g., the target compound) favor minor groove binding in DNA, as observed in copper-glycinate complexes. This contrasts with acetylacetonate (acac) ligands, which promote intercalation. The glycinate’s carboxylate group may stabilize interactions with DNA phosphate backbones .
  • Steric Effects : Bulky substituents (e.g., methyl or phenyl groups) on aromatic ligands reduce DNA binding due to steric hindrance. The chlorine atom in the target compound balances steric and electronic effects, enabling stable interactions .

Biological Activity

Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H10ClNO3SC_{10}H_{10}ClNO_3S, features a chlorobenzo[b]thiophene moiety linked to a glycinate group. The compound's unique structure may contribute to its diverse biological activities.

Biological Activity

1. Antimicrobial Activity
Research indicates that derivatives of chlorobenzo[b]thiophenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that the chlorinated thiophene moiety plays a crucial role in their antimicrobial activity .

2. Anticancer Properties
Studies have reported that compounds containing the thiophene ring can inhibit cancer cell proliferation. This compound may exert cytotoxic effects on cancer cells by inducing apoptosis or disrupting mitotic processes. The mechanism is likely related to the compound's ability to interfere with microtubule dynamics, similar to other known anticancer agents .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic organisms and cancer cells.
  • Receptor Modulation: It is hypothesized that the compound could modulate receptor activities, impacting cellular signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialEffective against various strainsDisruption of bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cellsInterference with microtubule dynamics
Anti-inflammatoryReduces cytokine levelsInhibition of COX enzymes

Case Study: Anticancer Activity

In a recent study, this compound was tested against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents . The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Q & A

What are the key synthetic strategies for preparing Methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate?

The synthesis involves Friedel-Crafts acylation using 3-chlorobenzo[b]thiophene-2-carbonyl chloride, followed by coupling with methyl glycinate. The acylation step employs DBU (1,8-diazabicycloundec-7-ene) and calcium oxide to facilitate cyclization, forming the benzo[b]thiophene core. Subsequent peptide coupling with methyl glycinate can utilize TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in anhydrous CH₂Cl₂, achieving yields >90% in analogous glycinate syntheses .

How can researchers optimize the coupling efficiency between 3-chlorobenzo[b]thiophene carbonyl intermediates and glycinate esters?

Optimization strategies include:

  • Ultrasonication (35 kHz) to reduce reaction times and improve yields, as demonstrated in azolyl pyrimidine syntheses .
  • Using TBTU/DIEA as coupling agents in dichloromethane, which enhances amidation efficiency by activating carboxyl groups .
  • Maintaining anhydrous conditions to prevent hydrolysis of reactive intermediates .

What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H/¹³C) identifies aromatic protons (δ 7.3–8.1 ppm) and carbonyl carbons (~165 ppm) specific to the benzo[b]thiophene moiety .
  • HPLC ensures purity (>98%), while mass spectrometry (MS) confirms molecular weight integrity .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in glycinate derivatives .

What mechanistic insights explain the role of DBU in benzo[b]thiophene synthesis?

DBU acts as a non-nucleophilic base , deprotonating intermediates to promote cyclization during thiophene ring formation. In Fiesselmann-type reactions, DBU with calcium oxide facilitates dehydrohalogenation and thiolate generation, critical for constructing the thieno[2,3-d]thiophene scaffold .

How should solubility challenges during purification be addressed?

  • Use gradient elution (ethyl acetate/hexane) in flash chromatography for polar intermediates.
  • For nonpolar derivatives, employ silica gel chromatography with dichloromethane/methanol gradients, as validated in glycinate purifications .
  • Recrystallization from ethanol/water mixtures improves yield of crystalline products .

How do electronic effects of the 3-chloro substituent influence reactivity?

The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions (e.g., aminolysis). This effect is observed in faster reaction rates for 3-chloro-substituted thiophenes compared to non-halogenated analogs .

What storage conditions ensure compound stability?

Store at -20°C under inert atmosphere (N₂/Ar) . Desiccate to prevent ester hydrolysis, as moisture degrades glycinate esters. Similar compounds show stability for >1 year under these conditions .

How can bioactivity data contradictions between in vitro and in vivo models be resolved?

  • Perform metabolite profiling via LC-MS to identify hydrolysis products (e.g., free glycine derivatives).
  • Include serum-stability assays to assess ester resilience in physiological conditions, as hydrolysis often explains potency discrepancies .

What computational methods guide analog design for improved target binding?

  • Molecular docking using SMO/MET receptor crystal structures identifies optimal halogen bonding (via 3-Cl) and glycinate conformation.
  • DFT calculations predict electronic effects of substituents on carbonyl reactivity, aiding rational design of dual MET/SMO inhibitors .

How can low yields in esterification steps be mitigated?

  • Optimize molar ratios (e.g., 1.2:1 acyl chloride:glycinate) to drive reactions to completion.
  • Use DMAP (4-dimethylaminopyridine) as a catalyst in esterifications, reducing side-product formation .

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